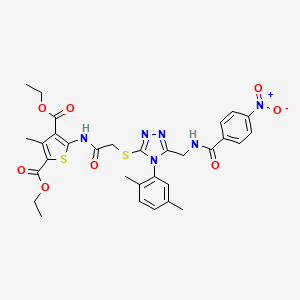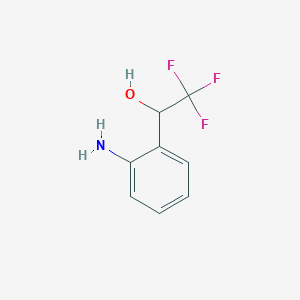
1-(2-Aminophenyl)-2,2,2-trifluoroethanol
Overview
Description
1-(2-Aminophenyl)-2,2,2-trifluoroethanol is a compound that is part of a broader class of fluorinated organic molecules. These molecules are of significant interest due to their unique properties, which include high thermal stability, low dielectric constants, and good solubility in organic solvents. The presence of the trifluoromethyl group in these compounds often imparts desirable physical and chemical characteristics that are leveraged in various applications, including the development of polyimides and other polymers with advanced features .
Synthesis Analysis
The synthesis of related fluorinated aromatic diamines, which are structurally similar to this compound, involves simple procedures that can be employed to prepare a series of fluorinated polyimides. For instance, the synthesis of 1,1′-bis(4-aminophenyl)-1-(3-trifluoromethylphenyl)-2,2,2-trifluoroethane (6FDAM) is a stepping stone to creating advanced materials . Another related compound, 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane (9FTPBA), is synthesized through a coupling reaction followed by reduction, showcasing the versatility of synthetic routes available for these types of compounds .
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by the presence of aromatic rings and the trifluoromethyl group attached to an ethane backbone. This structural motif is crucial for the properties of the resulting polymers, such as solubility and thermal stability. The molecular structure directly influences the physical properties, such as glass-transition temperatures and mechanical strength, of the derived polyimides .
Chemical Reactions Analysis
Compounds like this compound can undergo various chemical reactions. For example, a cascade reaction involving 1-(2-aminophenyl)prop-2-ynols forms a complex tricyclic system, indicating the potential for these molecules to participate in complex chemical transformations . Additionally, the reactivity of such compounds can be manipulated to achieve specific outcomes, such as the trifluoroacetylation at the β position of the pyrrole ring in a related molecule, which is influenced by the amino group's participation in the reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds derived from this compound are notable. They exhibit good solubility in polar organic solvents, low moisture adsorption, low dielectric constants, and high optical transparency. These properties make them suitable for applications requiring materials with low dielectric constants and high thermal stability. The mechanical properties of the resulting polymers, such as tensile strength and modulus, are also significant, as they determine the suitability of these materials for various industrial applications .
Scientific Research Applications
Chemical Synthesis and Characterization
Oxidation Reactions : 1-(2-Aminophenyl)-2,2,2-trifluoroethanol and similar compounds have been studied in the context of their oxidation by potassium tetraoxoferrate(VI). These reactions produce ketones and are characterized by significant enthalpies and entropies of activation, demonstrating their potential in chemical synthesis (Norcross et al., 1997).
Polyimide Synthesis : This compound is used in the synthesis of fluorinated polyimides, which exhibit excellent solubility, thermal stability, and mechanical properties. Such polyimides have applications in areas requiring materials with specific optical and dielectric properties (Tao et al., 2009).
Conformational Dynamics Study : The rotational spectrum of 1-phenyl-2,2,2-trifluoroethanol, a related compound, has been investigated to understand its conformational dynamics. This research provides insights into the behavior of chiral organic alcohols, which is valuable for various chemical applications (Carlson et al., 2018).
Material Science and Engineering
Development of Optical Materials : The compound has been utilized in the development of materials with low dielectric constants and high optical transparency, important for applications in electronics and optoelectronics (Chung et al., 2006).
Solvent Properties : Studies have examined the properties of mixtures containing 2,2,2-trifluoroethanol, revealing insights into solubility, stability, and interaction dynamics with peptides and proteins. This information is crucial for the development of peptide-based materials and drugs (Chitra & Smith, 2001).
Molecular Chemistry
Electrophilicity-Nucleophilicity Relations : Studies using phenyl cations have explored the reactivity of nucleophiles, with trifluoroethanol playing a role in these reactions. Understanding these relations is vital for designing efficient chemical reactions in organic synthesis (Dichiarante et al., 2008).
Amino Acid Studies : Trifluoroethanol has been used to study helix propensity and electrostatic interactions in peptides, enhancing our understanding of peptide structure and function, which is key for the development of peptide-based therapeutics (Myers et al., 1998).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various biological targets
Mode of Action
It’s plausible that the compound interacts with its targets through a mechanism similar to other aminophenyl compounds The compound may bind to its targets, leading to changes in their function or activity
Biochemical Pathways
It’s possible that the compound could influence various biochemical pathways based on its structural similarity to other aminophenyl compounds . The downstream effects of these interactions would depend on the specific pathways and targets involved.
Result of Action
Based on its structural similarity to other aminophenyl compounds, it’s plausible that the compound could exert various effects at the molecular and cellular levels
Future Directions
Biochemical Analysis
Biochemical Properties
Its structural similarity to 2-aminophenyl compounds suggests that it may interact with enzymes, proteins, and other biomolecules . The nature of these interactions would depend on the specific molecular context and could involve hydrogen bonding, electrostatic interactions, or hydrophobic effects.
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Studies on related compounds suggest that dosage can significantly influence the observed effects .
Metabolic Pathways
The metabolic pathways involving 1-(2-Aminophenyl)-2,2,2-trifluoroethanol are not well-characterized. Related compounds are known to be involved in various metabolic pathways, including interactions with enzymes and cofactors .
Transport and Distribution
It is possible that this compound interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Related compounds have been found in various subcellular compartments, suggesting that this compound may also have specific subcellular localizations .
properties
IUPAC Name |
1-(2-aminophenyl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)7(13)5-3-1-2-4-6(5)12/h1-4,7,13H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYKEXQUMCFNCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-ethyl 2-((3,5-bis(trifluoromethyl)benzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2548375.png)
![4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2548377.png)
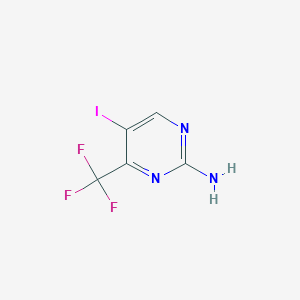

![3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2548382.png)
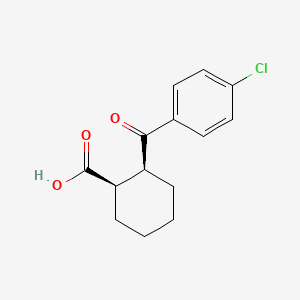
![3-[[1-[3-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2548384.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic acid](/img/structure/B2548385.png)
![2-[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2548387.png)
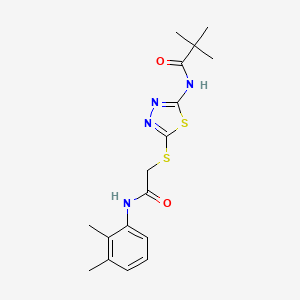

![methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoate](/img/structure/B2548396.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2548397.png)
